molecular formula C8H6Cl2N2O B1421470 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1235441-30-1

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol

Cat. No.: B1421470
CAS No.: 1235441-30-1
M. Wt: 217.05 g/mol
InChI Key: UQMZXSKGXBNAJE-UHFFFAOYSA-N
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Description

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6Cl2N2O It is characterized by the presence of two chlorine atoms attached to the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol typically involves the chlorination of imidazo[1,2-a]pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a hydroxymethyl group.

    {6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid hydrochloride: Contains a propanoic acid group and a single chlorine atom.

    {2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid hydrochloride: Features a thiazole ring and a single chlorine atom.

Uniqueness

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is unique due to the presence of two chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZXSKGXBNAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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